

# The Evolving Landscape of MASH Treatment: A Comparative Analysis of ALG-055009

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALG-055009 |           |
| Cat. No.:            | B15540696  | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif. – As the prevalence of Metabolic Dysfunction-Associated Steatohepatitis (MASH) continues to rise globally, the race for effective treatments is intensifying. This guide provides a comprehensive comparison of Aligos Therapeutics' **ALG-055009**, a promising thyroid hormone receptor-beta (THR-β) agonist, against the current standard of care and other late-stage clinical candidates. This analysis is intended for researchers, scientists, and drug development professionals actively working to address this significant unmet medical need.

## A New Era in MASH Therapy

The recent approval of the first MASH-specific therapy has ushered in a new era of hope for patients. However, the complex pathophysiology of MASH, characterized by hepatic steatosis, inflammation, and fibrosis, necessitates a diverse arsenal of therapeutic approaches. This guide will delve into the performance of **ALG-055009** and benchmark it against key competitors, providing a clear overview of the current and future treatment landscape.

# Mechanism of Action: Targeting the THR-β Pathway

**ALG-055009** is a potent and selective agonist of the thyroid hormone receptor-beta (THR- $\beta$ ), a nuclear receptor predominantly expressed in the liver. Activation of THR- $\beta$  plays a crucial role in regulating lipid metabolism. By selectively targeting this receptor, **ALG-055009** aims to



increase hepatic fat metabolism, reduce liver fat content, and decrease circulating atherogenic lipids, thereby addressing key drivers of MASH pathogenesis.



Click to download full resolution via product page

ALG-055009 Mechanism of Action



## **Comparative Efficacy of MASH Therapies**

The following tables summarize the key efficacy data from clinical trials of **ALG-055009** and its primary competitors.

**Table 1: Reduction in Liver Fat (MRI-PDFF)** 

| Compound     | Trial Name                 | Dose                | Median Relative Reduction from Baseline   | Placebo-<br>Adjusted<br>Reduction |
|--------------|----------------------------|---------------------|-------------------------------------------|-----------------------------------|
| ALG-055009   | HERALD (Phase<br>2a)       | 0.5 mg - 0.9 mg     | Up to 70% of subjects with ≥30% reduction | Up to 46.2%                       |
| Resmetirom   | MAESTRO-<br>NASH (Phase 3) | 80 mg / 100 mg      | Not Reported                              | Not Reported                      |
| Semaglutide  | ESSENCE<br>(Phase 3)       | 2.4 mg              | Not Reported                              | Not Reported                      |
| Efruxifermin | HARMONY<br>(Phase 2b)      | 28 mg / 50 mg       | Not Reported                              | Not Reported                      |
| Lanifibranor | NATIVE (Phase<br>2b)       | 800 mg / 1200<br>mg | Not Reported                              | Not Reported                      |

Table 2: Histological Endpoints - MASH Resolution and Fibrosis Improvement



| Compound     | Trial Name                 | Dose                | MASH<br>Resolution (No<br>Worsening of<br>Fibrosis) | Fibrosis Improvement (≥1 Stage, No Worsening of MASH) |
|--------------|----------------------------|---------------------|-----------------------------------------------------|-------------------------------------------------------|
| ALG-055009   | HERALD (Phase<br>2a)       | 0.5 mg - 0.9 mg     | Data not yet<br>available                           | Data not yet<br>available                             |
| Resmetirom   | MAESTRO-<br>NASH (Phase 3) | 80 mg / 100 mg      | 25.9% / 29.9%<br>vs 9.7%<br>Placebo[1][2]           | 24.2% / 25.9%<br>vs 14.2%<br>Placebo[1][2]            |
| Semaglutide  | ESSENCE<br>(Phase 3)       | 2.4 mg              | 62.9% vs 34.3%<br>Placebo[3][4]                     | 36.8% vs 22.4%<br>Placebo[3][4]                       |
| Efruxifermin | HARMONY<br>(Phase 2b)      | 28 mg / 50 mg       | 40% / 37% vs<br>19% Placebo                         | 46% / 75% vs<br>24% Placebo[5]                        |
| Lanifibranor | NATIVE (Phase<br>2b)       | 800 mg / 1200<br>mg | 39% / 49% vs<br>22% Placebo[6]                      | 34% / 48% vs<br>29% Placebo[6]                        |

# Safety and Tolerability Profile

A favorable safety profile is critical for long-term MASH treatment. The table below outlines the key safety findings for each compound.

**Table 3: Safety and Tolerability Overview** 



| Compound     | Key Adverse Events                                            | Discontinuation Rate due to AEs                    |
|--------------|---------------------------------------------------------------|----------------------------------------------------|
| ALG-055009   | Mild to moderate; GI-related events similar to placebo.[7][8] | One subject with pre-existing insomnia.[8]         |
| Resmetirom   | Diarrhea and nausea,<br>generally self-limited.[1]            | 1.8% (80mg), 6.8% (100mg) vs<br>2.2% (Placebo).[1] |
| Semaglutide  | Consistent with previous trials (likely GI-related).[3]       | Not explicitly reported.                           |
| Efruxifermin | Mild to moderate transient GI issues.[5]                      | No reported deaths.[5]                             |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, weight gain. [6]  | <5%, similar across all groups.                    |

# **Experimental Protocols: A Glimpse into the Clinical Trials**

Understanding the design of the key clinical trials is essential for interpreting the comparative data.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gi.org [gi.org]
- 2. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]



- 3. Novo Nordisk reports positive data from semaglutide trial for MASH [clinicaltrialsarena.com]
- 4. ESSENCE phase 3 trial of semaglutide showed significant improvements at 72 weeks in adults with MASH, published in NEJM [prnewswire.com]
- 5. Phase 2b HARMONY Study Shows Significant Histological Progress at 96 Weeks for Akero Therapeutics [synapse.patsnap.com]
- 6. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 8. Lanifibranor Inventiva Pharma [inventivapharma.com]
- To cite this document: BenchChem. [The Evolving Landscape of MASH Treatment: A Comparative Analysis of ALG-055009]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540696#benchmarking-alg-055009-against-current-mash-treatments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com